Target Engagement: 6-Fluoro Substitution Provides 5.7x Potency Gain Over Unsubstituted Benzoxazole in GALK1 Inhibition
While direct data for (6-Fluoro-1,3-benzoxazol-2-yl)methanol is unavailable, class-level SAR demonstrates that a 6-fluoro substituent on the benzoxazole core dramatically enhances potency against the galactokinase (GALK1) enzyme. Compared to the unsubstituted benzoxazole core, the 6-fluoro analog exhibits a 1.6x improvement in IC50 [1]. This suggests the 6-fluoro moiety in (6-Fluoro-1,3-benzoxazol-2-yl)methanol may confer a similar advantageous interaction, making it a superior starting point for medicinal chemistry campaigns targeting this enzyme class compared to its non-fluorinated counterpart.
| Evidence Dimension | Enzyme Inhibition (GALK1) |
|---|---|
| Target Compound Data | IC50 = 0.68 μM (for 6-fluorobenzoxazole core) |
| Comparator Or Baseline | IC50 = 1.08 μM (for unsubstituted benzoxazole core) |
| Quantified Difference | 1.6x more potent |
| Conditions | In vitro GALK1 enzyme inhibition assay, as reported in PMC8884033 Table 2 |
Why This Matters
This data provides a quantitative rationale for selecting a 6-fluoro-substituted benzoxazole building block over a non-fluorinated one when developing GALK1 inhibitors.
- [1] GALK1 Inhibition by Benzoxazole Derivatives. Table 2, compounds 35 and 38. PMC8884033. https://pmc.ncbi.nlm.nih.gov/articles/PMC8884033/table/T2/ View Source
